

Technical Guide: Nevirapine-d8 for Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nevirapine-d8

Cat. No.: B15562385

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on sourcing **Nevirapine-d8**, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. This guide is intended to assist researchers, scientists, and drug development professionals in obtaining high-purity **Nevirapine-d8** and includes detailed experimental protocols for its analysis.

Supplier and Purity Information

The selection of a reliable supplier is critical for ensuring the quality and integrity of research materials. Several reputable chemical suppliers offer **Nevirapine-d8** and its deuterated variants. The following table summarizes publicly available information on suppliers and the purity of their **Nevirapine-d8** products. It is important to note that a Certificate of Analysis (CoA) with batch-specific purity data should always be requested from the supplier before purchase.

Supplier	Product Name	Catalog Number	Stated Purity	Additional Information
MedChemExpress	Nevirapine-d8	HY-10570S2	High Purity (CoA available upon request)[1][2]	Deuterium labeled Nevirapine.[1]
Cayman Chemical	Nevirapine-d4	28093	Chemical Purity: $\geq 98\%$ (Nevirapine)[3]	Deuterium Incorporation: $\geq 99\%$ deuterated forms (d1-d4); $\leq 1\%$ d0[3]
Santa Cruz Biotechnology	N/A	N/A	A sample CoA for a related product shows testing for Appearance, Identification (1H-NMR, Mass Spectrometry), Isotopic Enrichment ($\geq 98.0\%$), and Purity (HPLC, $\geq 98.0\%$)[4]	While not specific to Nevirapine-d8, it indicates the quality control measures that may be in place.
Toronto Research Chemicals (TRC)	Nevirapine-d3	N391278	Purity typically $>95\%$ (HPLC) for stable isotope-labeled compounds[5]	A range of deuterated Nevirapine analogs are available.[6]

Experimental Protocols: Purity Determination of Nevirapine-d8

Accurate determination of the chemical and isotopic purity of **Nevirapine-d8** is essential for its use in research and development. The following protocols are adapted from established methods for the analysis of Nevirapine and can be applied to its deuterated analog.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for determining the chemical purity of **Nevirapine-d8** by separating it from any non-deuterated Nevirapine and other impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Ammonium acetate buffer (10 mM, pH 3.8, adjusted with acetic acid)
- Water (HPLC grade)
- **Nevirapine-d8** sample
- Nevirapine reference standard (available from USP[7] or EP)

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a mixture of ammonium acetate buffer and acetonitrile (e.g., 60:40 v/v). The exact ratio may need optimization.
- **Standard Solution Preparation:** Accurately weigh and dissolve the Nevirapine reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 50 µg/mL).
- **Sample Solution Preparation:** Accurately weigh and dissolve the **Nevirapine-d8** sample in the mobile phase to a concentration comparable to the standard solution.
- **Chromatographic Conditions:**

- Flow Rate: 1.2 mL/min
- Injection Volume: 20 µL
- Column Temperature: Ambient
- UV Detection: 268 nm
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Calculation: The chemical purity of **Nevirapine-d8** is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

This method is ideal for confirming the isotopic enrichment of **Nevirapine-d8**.

Instrumentation:

- LC-MS/MS system with an electrospray ionization (ESI) source

Reagents:

- As per the HPLC method.

Procedure:

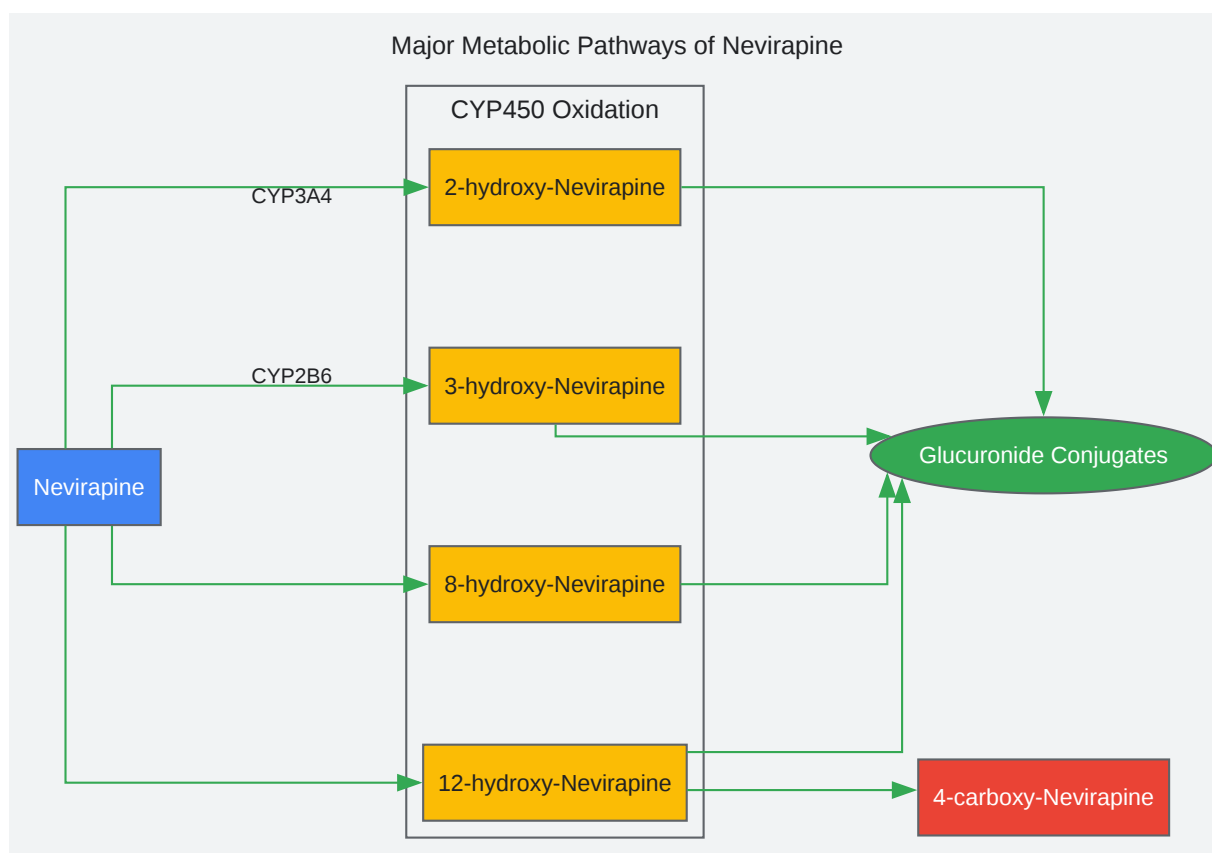
- Sample Preparation: Prepare the sample solution as described in the HPLC protocol.
- LC Conditions: Utilize the same or a similar HPLC method to separate the analyte before it enters the mass spectrometer.
- MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)

- Multiple Reaction Monitoring (MRM): Monitor the transitions for both Nevirapine (parent and fragment ions) and **Nevirapine-d8**. The specific m/z values will depend on the deuteration pattern. For example, for Nevirapine, the transition could be m/z 267 → 226. For **Nevirapine-d8**, the parent ion will be shifted by +8 Da (m/z 275). The fragmentation pattern should be analyzed to select an appropriate fragment ion.
- Analysis: Inject the sample and acquire data in MRM mode.
- Calculation: The isotopic purity is determined by comparing the peak area of the deuterated species to that of the non-deuterated species.

Metabolic Pathway of Nevirapine

Understanding the metabolic fate of Nevirapine is crucial for interpreting in vivo studies.

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The following diagram illustrates the major metabolic pathways.

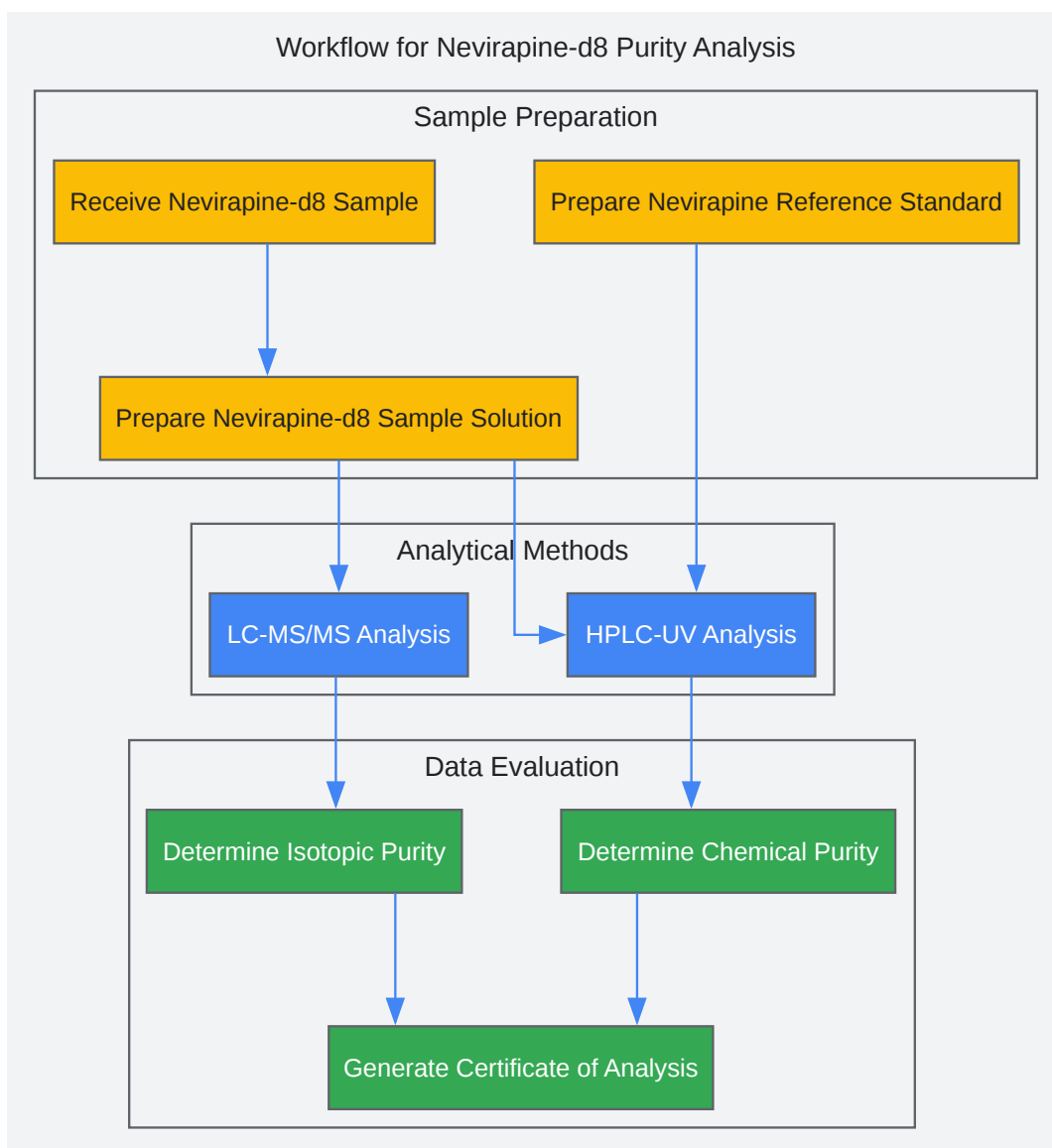


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Caption: Major metabolic pathways of Nevirapine via CYP450 oxidation and subsequent conjugation.

Experimental Workflow for Purity Analysis

The logical flow for a comprehensive purity analysis of a new batch of **Nevirapine-d8** is outlined below.



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Caption: A streamlined workflow for the comprehensive purity assessment of **Nevirapine-d8**.

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- To cite this document: BenchChem. [Technical Guide: Nevirapine-d8 for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562385#nevirapine-d8-supplier-and-purity-information]

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